molecular formula C9H16FNO2 B13036436 {8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine

{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine

Cat. No.: B13036436
M. Wt: 189.23 g/mol
InChI Key: UNDZKZXRLMRDCG-UHFFFAOYSA-N
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Description

{8-Fluoro-1,4-dioxaspiro[45]decan-8-yl}methanamine is a chemical compound with the molecular formula C9H16FNO2 It is a spirocyclic amine derivative, characterized by the presence of a fluorine atom and a dioxaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with appropriate amine precursors. One common method includes the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-N,N-dimethylmethanamine in ethanol, followed by the addition of fluorinating agents to introduce the fluorine atom .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amine group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom and the spirocyclic structure contribute to its unique binding properties and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing.

Comparison with Similar Compounds

Similar Compounds

    6,10-Dioxaspiro[4.5]decane-7,9-dione: A precursor in the synthesis of {8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine.

    1,1-Dimethoxy-N,N-dimethylmethanamine: Another precursor used in the synthesis.

    Fluorinated spirocyclic amines:

Uniqueness

This compound is unique due to its specific combination of a fluorine atom and a spirocyclic ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H16FNO2

Molecular Weight

189.23 g/mol

IUPAC Name

(8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanamine

InChI

InChI=1S/C9H16FNO2/c10-8(7-11)1-3-9(4-2-8)12-5-6-13-9/h1-7,11H2

InChI Key

UNDZKZXRLMRDCG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CN)F)OCCO2

Origin of Product

United States

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